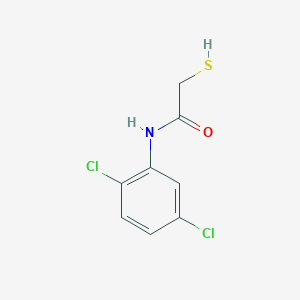

N-(2,5-dichlorophenyl)-2-mercaptoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

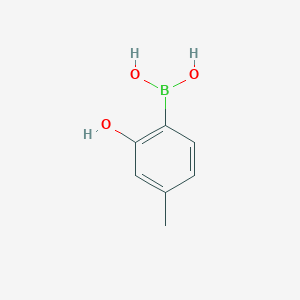

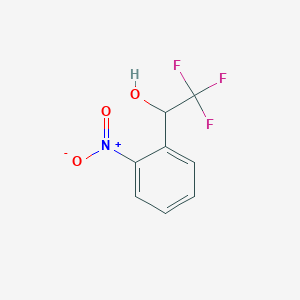

N-(2,5-dichlorophenyl)-2-mercaptoacetamide is a compound that belongs to a class of organic molecules featuring a mercaptoacetamide moiety linked to a dichlorophenyl group. This type of structure is of interest due to its potential biological activity and its use in the synthesis of more complex chemical entities. The mercaptoacetamide group is known to interact with various enzymes and receptors, which can confer a range of biological activities to the molecule .

Synthesis Analysis

The synthesis of related mercaptoacetamide derivatives typically involves multi-step organic reactions. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized by converting aromatic acids into esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH . Although the specific synthesis of N-(2,5-dichlorophenyl)-2-mercaptoacetamide is not detailed, similar synthetic strategies could be employed, adjusting the starting materials and conditions to accommodate the dichlorophenyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,5-dichlorophenyl)-2-mercaptoacetamide often features specific conformational characteristics due to the presence of substituents on the phenyl ring. For example, in N-(2-chlorophenyl)-2,2,2-trimethylacetamide, the N-H bond is syn to the ortho-chloro substituent, which is a common conformational trait observed in related acetanilides . This information suggests that the dichlorophenyl group in N-(2,5-dichlorophenyl)-2-mercaptoacetamide could influence the overall conformation of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of mercaptoacetamide derivatives can be quite diverse. For instance, dichlorobis(cyclopentadienyl)hafnium(IV) reacts with various N-aryl-2-mercaptoacetamides to form complexes, indicating that the mercaptoacetamide moiety can act as a bidentate ligand in coordination chemistry . This suggests that N-(2,5-dichlorophenyl)-2-mercaptoacetamide could also participate in similar chemical reactions, forming complexes with metal ions, which could be of interest in the development of new materials or catalysts.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2,5-dichlorophenyl)-2-mercaptoacetamide are not provided, related compounds have been characterized by various spectroscopic methods, including 1H NMR, IR, and MS, as well as by determining their melting points . These techniques are essential for confirming the structure of synthesized compounds and for assessing their purity. The presence of chloro and mercapto groups is likely to influence the compound's solubility, melting point, and other physical properties, which are important parameters in the context of both chemical synthesis and biological applications.

Scientific Research Applications

Environmental Impact and Toxicology

N-(2,5-dichlorophenyl)-2-mercaptoacetamide is closely related to chlorophenols, compounds known for their environmental persistence and toxicity. Chlorophenols, including derivatives similar to N-(2,5-dichlorophenyl)-2-mercaptoacetamide, have been extensively studied for their effects on ecosystems and human health. These compounds are ubiquitous environmental pollutants primarily released from agricultural and industrial sources. They are not readily degraded in natural environments, leading to accumulation in organs, tissues, and cells through food chains. This accumulation can result in acute and chronic toxic effects on aquatic organisms and potentially humans. Oxidative stress, immune system alterations, endocrine disruption, and apoptosis are among the documented toxic mechanisms. Chlorophenols' environmental fate, behavior, and ecotoxicological effects on aquatic life, plants, and humans have been critically evaluated to assess their impact and guide future research efforts (Ge et al., 2017); (Islam et al., 2017).

Analytical and Detection Techniques

The development and application of analytical methods for detecting chlorophenols and similar compounds in environmental samples have advanced significantly. Antibody-based methods, for instance, have been employed in environmental and food analysis, offering sensitive and specific detection of chlorophenols, including those structurally related to N-(2,5-dichlorophenyl)-2-mercaptoacetamide. These methods, such as enzyme-linked immunosorbent assay (ELISA) and immunosensors, are crucial for monitoring environmental contamination and assessing exposure risks. The progress in producing key immunoreagents and the proliferation of publications on immunoassays and biosensors underscore the importance of these techniques in managing environmental and public health risks associated with chlorophenols and related compounds (Fránek & Hruška, 2018).

Remediation Strategies

Research into effective remediation strategies for chlorophenols and related compounds, including N-(2,5-dichlorophenyl)-2-mercaptoacetamide, has highlighted the efficacy of various approaches. Zero-valent iron (ZVI) and iron-based bimetallic systems, for example, have shown potential in efficiently dechlorinating chlorophenols. These systems work through dechlorination, sorption, and co-precipitation, addressing the persistence and toxicity of these compounds in the environment. The performance of ZVI and bimetallic systems, influenced by metal combinations and environmental parameters, offers a promising avenue for mitigating pollution and protecting ecosystems from chlorophenols and structurally related compounds (Gunawardana, Singhal, & Swedlund, 2011).

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NOS/c9-5-1-2-6(10)7(3-5)11-8(12)4-13/h1-3,13H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTBRTDEGAGICZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CS)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)

![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)